The synthesis of 2-Methylpropane-1,2,3-tricarboxylic acid can be achieved through multiple methods:
2-Methylpropane-1,2,3-tricarboxylic acid participates in various chemical reactions:
The mechanism of action of 2-Methylpropane-1,2,3-tricarboxylic acid primarily involves its role as a substrate in metabolic pathways:
The physical and chemical properties of 2-Methylpropane-1,2,3-tricarboxylic acid are critical for its applications:
These properties influence its behavior in various chemical reactions and applications.
The scientific applications of 2-Methylpropane-1,2,3-tricarboxylic acid are diverse:
The compound is systematically named 2-Methylpropane-1,2,3-tricarboxylic acid under IUPAC conventions, reflecting its branched alkane chain with three carboxyl groups at positions 1, 2, and 3. Alternative designations include:
Table 1: Synonym Compendium
| Synonym | Source |
|---|---|
| β-Methyltricarballylic acid | Chemsrc, ChemicalBook |
| 2-Methyl-1,2,3-propanetricarboxylic acid | PubChem, CymitQuimica |
| NSC 66538 | CymitQuimica |
The molecular formula C₇H₁₀O₆ (190.15 g/mol) is consistently validated across sources [1] [3] [8]. This formula accounts for:
SMILES Notation: CC(CC(=O)O)(CC(=O)O)C(=O)O
InChI Identifier: InChI=1S/C7H10O6/c1-7(6(12)13,2-4(8)9)3-5(10)11/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)
C7H10O6) (H,8,9)(H,10,11)(H,12,13)) 1-7) [5] [8]. InChIKey: GPICKHDXBPTBLD-UHFFFAOYSA-N ensures database uniqueness [5].
While explicit crystallographic data (e.g., unit cell parameters) is absent in literature, predicted properties include:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9